SIN-1 hydrochloride
Overview
Description
SIN-1 hydrochloride is a chemical compound used in scientific research to study the generation of nitric oxide (NO) and superoxide (O*-2) in vitro. It is known for its ability to simultaneously release NO and O*-2, making it a valuable tool for investigating the pharmacological activity and biochemical pathways related to these molecules. Despite its use as a NO donor, SIN-1 hydrochloride decomposes through a complex mechanism that involves the formation of various intermediates and the eventual release of NO without the concomitant formation of O*-2 under certain conditions, such as the presence of electron acceptors (Singh et al., 1999).
Synthesis Analysis
SIN-1 hydrochloride's synthesis involves a stepwise process that leads to its unique structure, capable of releasing NO and O*-2. The synthesis and biological evaluation of derivatives of SIN-1 have been explored to understand its mechanism of action and potential applications in various fields of research. For instance, a convergent strategy was developed for the synthesis of several derivatives of SIN-1, highlighting its synthetic versatility and the potential for structural modification to modulate its biological activity (Demchenko et al., 2003).
Molecular Structure Analysis
The molecular structure of SIN-1 and its derivatives plays a crucial role in their reactivity and the generation of NO and O*-2. Detailed structural analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, have been performed to elucidate the configuration and stability of these compounds. These studies are essential for understanding how structural features influence SIN-1's ability to release NO and O*-2 and its interaction with biological molecules.
Chemical Reactions and Properties
SIN-1 hydrochloride participates in a variety of chemical reactions due to its ability to generate NO and O*-2. The decomposition mechanism of SIN-1 involves several steps, including isomerization and electron transfer reactions, leading to the release of NO. The reactivity of SIN-1 with different electron acceptors and its behavior in biological systems underscore its complex chemical properties and the factors influencing its pharmacological effects (Singh et al., 1999).
Physical Properties Analysis
The physical properties of SIN-1 hydrochloride, such as solubility, stability, and reactivity under various conditions, are critical for its use in scientific research. These properties are influenced by the molecular structure of SIN-1 and its interaction with other chemical species in solution. Understanding these physical properties is essential for optimizing the conditions under which SIN-1 can be used to study NO and O*-2 generation in vitro and in vivo.
Chemical Properties Analysis
The chemical properties of SIN-1 hydrochloride, including its reactivity, stability, and mechanism of action, are central to its utility as a research tool. The ability of SIN-1 to release NO and O*-2 through specific chemical reactions, and its interaction with various molecular targets, provides insights into the biological roles of these reactive species. The detailed analysis of SIN-1's chemical properties facilitates the design of experiments to investigate the physiological and pathological processes mediated by NO and O*-2.
- Singh et al. (1999) on the pharmacological activity and decomposition mechanism of SIN-1 (Singh et al., 1999).
- Demchenko et al. (2003) on the synthesis and evaluation of SIN-1 derivatives (Demchenko et al., 2003).
Scientific Research Applications
Renal Fibrosis and Autophagy : SIN-1 hydrochloride, specifically Sinomenine hydrochloride, has been found effective in reducing renal fibrosis and excessive autophagy in adriamycin-induced rats. This effect is achieved by inhibiting excessive autophagy and upregulating basal autophagy (Zhao et al., 2017).
Generation of Hydroxyl Radicals : SIN-1 leads to the formation of hydroxyl radicals through the simultaneous generation of superoxide and nitric oxide, akin to the Fenton reaction (Hogg et al., 1992).
Inhibition of Hepatoma Cell Proliferation : It has been shown that Sinomenine hydrochloride effectively inhibits the survival and proliferation of human hepatoma cells, promoting apoptosis and cell cycle arrest (Wang et al., 2018).
Intracellular Effects on Metabolism : Intracellular SIN-1 can produce nitric oxide and reactive nitrogenoxide species, affecting cellular metabolism. Caution is advised when using it as a solely peroxynitrite-generating compound in cell culture systems (Swintek et al., 2004).
Erectile Dysfunction Treatment : Linsidomine chlorhydrate (SIN-1) has been found to have limited utility in the diagnosis or treatment of erectile dysfunction, underperforming compared to prostaglandin E1 (Wegner et al., 2007).
Vascular Applications : SIN-1 causes relaxation and hinders endothelium-dependent contractions in isolated canine basilar arteries. The inhibitory effect of SIN-1 is reduced in the presence of endothelium (Katusic & Vanhoutte, 1989).
Oxidative Stress : SIN-1 is more potent than AAPH in causing thiol oxidation, with oxidative stress effects mimicked by AAPH (Ho, Chiu, & Hu, 2012).
Uveitis Treatment : SIN in situ gel provides a sustained release mechanism for uveitis treatment, showing no overt toxicity or irritation, and suppresses inflammation in experimental autoimmune anterior uveitis (Song et al., 2013).
Myocardial Protection : SIN-1 can act as a nitric oxide donor at low oxygen concentrations, potentially offering myocardial protection in ischemia/reperfusion-induced injury (Singh et al., 1999).
Hypotensive Action : N-ethoxycarbonyl-3-morpholinosydnonimine SIN-10, a derivative of SIN-1, exhibits hypotensive action by gradually developing and prolonging its effect, with reduced toxicity (Kikuchi, Hirata, & Nagaoka, 1970).
Safety And Hazards
properties
IUPAC Name |
3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFWHHCXSSACAW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1[N+]2=NOC(=C2)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33876-97-0 (Parent) | |
Record name | Linsidomine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9049039 | |
Record name | 3-Morpholinosydnonimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SIN-1 hydrochloride | |
CAS RN |
16142-27-1 | |
Record name | 3-Morpholinosydnonimine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16142-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linsidomine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Morpholinosydnonimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-morpholin-4-yl-1,2,3-oxadiazolidin-3-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINSIDOMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0054U597M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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